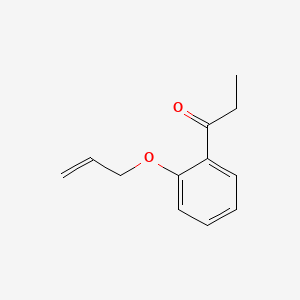
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, also known by its IUPAC name 1-[2-(prop-2-en-1-yloxy)phenyl]propan-1-one, is an organic compound with the molecular formula C12H14O2 . This compound is characterized by the presence of a propanone group attached to a phenyl ring, which is further substituted with a propenyloxy group. It is a liquid at room temperature and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)- can be compared with other similar compounds such as:
1-Phenyl-1-propanone: This compound lacks the propenyloxy group and has different chemical properties and reactivity.
2-Propen-1-one, 1-phenyl-:
1-Phenyl-2-propanone:
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1-(2-(2-propen-1-yloxy)phenyl)-, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
142819-94-1 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-prop-2-enoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h3,5-8H,1,4,9H2,2H3 |
InChI-Schlüssel |
XPHJGGYXHMULDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


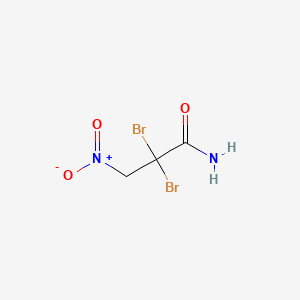
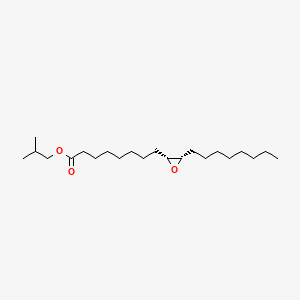
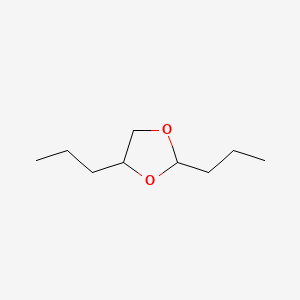
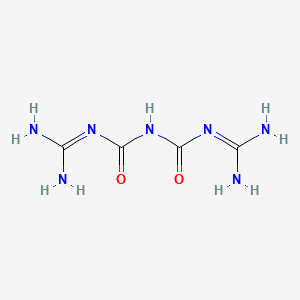
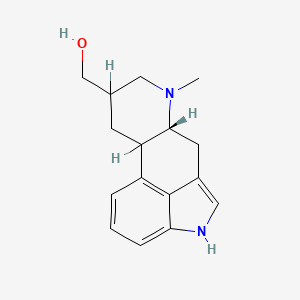
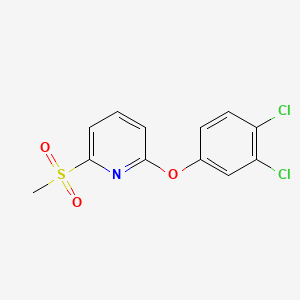
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
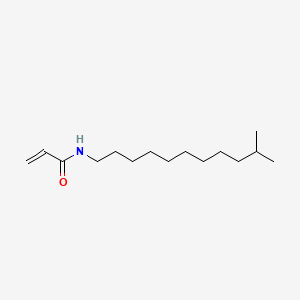
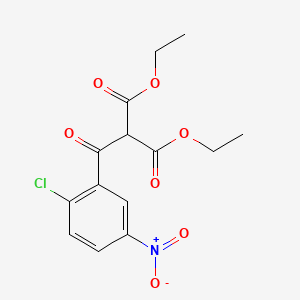

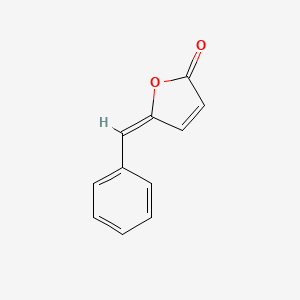
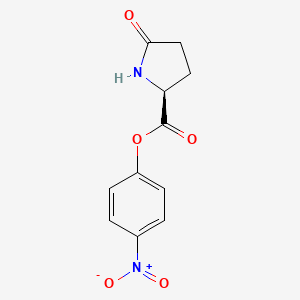

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
